molecular formula C18H22O4 B5218945 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)

1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)

Cat. No. B5218945
M. Wt: 302.4 g/mol
InChI Key: TWXMLKQKZVKMKN-UHFFFAOYSA-N
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Description

1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene), also known as Bis(2-methoxyphenyl) 1,4-butanediol or Bisbenzylisoquinoline, is a chemical compound that has been widely used in scientific research. It is a white or off-white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been found to have antioxidant activity, which may help protect cells from oxidative stress. Additionally, 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol in lab experiments is its wide range of applications. This compound has been found to have various biochemical and physiological effects, making it useful in different fields of research. Additionally, 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol is relatively easy to synthesize and is commercially available.
One limitation of using 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol in lab experiments is its potential toxicity. While this compound has been found to have low toxicity in animal studies, caution should be taken when handling it. Additionally, the mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, more research is needed to fully understand the mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol, which may help identify new applications for this compound in different fields of research.

Synthesis Methods

The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol can be achieved through a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. The second step is the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The third step is the condensation of the resulting amine with 1,4-dibromobutane to form the final product.

Scientific Research Applications

1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol has been used in various scientific research applications. It has been found to have anti-tumor activity, making it a potential candidate for cancer treatment. It has also been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis reactions. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a useful tool in microbiology research.

properties

IUPAC Name

1-methoxy-2-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-19-15-9-3-5-11-17(15)21-13-7-8-14-22-18-12-6-4-10-16(18)20-2/h3-6,9-12H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMLKQKZVKMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5363546

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